Lithium tellurate
Description
Significance of Tellurium-Containing Compounds in Solid-State Chemistry and Materials Science
Tellurium (Te), a metalloid in the chalcogen group, forms compounds that are of significant interest in solid-state chemistry and materials science due to their diverse and useful properties. numberanalytics.com Tellurium's unique characteristics, such as its ability to exist in multiple oxidation states (commonly -2, +2, +4, and +6), high reactivity compared to lighter chalcogens, and capacity to form complexes with various metals, give rise to a wide array of compounds with interesting structures and functionalities. numberanalytics.comwikipedia.org
In the realm of materials science, tellurium-containing compounds are crucial for numerous advanced technologies. numberanalytics.com
Thermoelectric Materials: Compounds like bismuth telluride (Bi₂Te₃) are renowned for their high thermoelectric efficiency, enabling the conversion of heat into electricity and vice-versa, which is fundamental for thermoelectric cooling devices and waste heat recovery systems. numberanalytics.comaimspress.com
Semiconductors: Tellurides, particularly those with cadmium (CdTe) and zinc (ZnTe), are vital semiconductors. wikipedia.orgontosight.ai Cadmium telluride, for instance, is a key material in the production of thin-film photovoltaic solar cells. nih.govnih.gov
Phase-Change Materials: Germanium-antimony-tellurium (Ge₂Sb₂Te₅) alloys are used in phase-change memory (PCM) devices, a type of non-volatile random-access memory, owing to their rapid and reversible phase transitions. numberanalytics.com
Optical and Electronic Applications: The distinct optical and electrical properties of tellurium-based materials make them suitable for optoelectronic devices. numberanalytics.com They exhibit fascinating properties like photoconductivity and piezoelectricity. nih.gov Some organotellurium compounds are being investigated for their potential in developing new materials like conductive polymers. ontosight.ai The unique layered structures of some rare-earth tellurides give rise to interesting quantum phenomena, including charge-density waves and high carrier mobility. nih.gov
The study of tellurium compounds continues to expand, with research exploring their potential in energy storage, such as in lithium-tellurium (Li-Te) batteries, and as catalysts in organic synthesis. numberanalytics.comaimspress.com The structural variety and novel reactivity of tellurium compounds make them a fertile ground for fundamental chemical research and the development of new functional materials. researchgate.netpsu.edu
Historical Context of Lithium-Tellurium Chemistry Research
The development of lithium tellurate (B1236183) chemistry is built upon the independent discoveries of its constituent elements. Tellurium was first identified in 1782 by the Austrian mineralogist Franz-Joseph Müller von Reichenstein from a gold ore in Transylvania. numberanalytics.comwikipedia.org It was later isolated and officially named in 1798 by Martin Heinrich Klaproth, who named it after the Latin word tellus, meaning "earth". wikipedia.orgaimspress.com The element lithium was discovered later, in 1817, by the Swedish chemist Johan August Arfvedson, who identified it as a new element within the mineral petalite. rsc.org The name "lithium" is derived from the Greek word lithos, meaning "stone". rsc.org
While the elements were known for over a century, the systematic study of lithium-tellurium compounds is a more recent endeavor. Early research in the 20th century focused broadly on the synthesis of alkali metal chalcogenides. Specific investigation into the lithium-tellurium system gained momentum in the latter half of the century.
The synthesis of lithium tellurite (B1196480) (Li₂TeO₃) was first reported in 1965 by Russian researchers Breusov, Revzina, and Druz. wikipedia.org
Research into tellurides for nuclear applications led to the discovery of lithium tritelluride (LiTe₃) in 1969 by scientists at the US Atomic Energy Commission. wikipedia.org
A comprehensive study on the "Phase Equilibria in Lithium-Chalcogen Systems" was published in 1973 by Cunningham, Johnson, and Cairns, providing fundamental thermodynamic data for the Li-Te system. wikipedia.org
The crystal structure of lithium tellurate(IV), or lithium tellurite, was detailed by F. Folger in 1975. wikipedia.org
These foundational studies paved the way for more recent explorations into complex this compound oxides, which are now being investigated for their potential as electrode materials in lithium-ion batteries and as solid-state ionic conductors. nih.govrsc.org
Classification and General Overview of this compound Chemical Space
The chemical space of this compound systems is primarily defined by compounds where lithium, tellurium, and oxygen are present. These are broadly classified based on the oxidation state of the central tellurium atom. The two main categories are lithium tellurites, where tellurium is in the +4 oxidation state, and lithium tellurates, where tellurium is in the +6 oxidation state. wikipedia.orgwikipedia.org
Lithium Tellurites (Tellurates(IV)) These compounds contain the tellurite anion, which is formally derived from tellurous acid (H₂TeO₃). The most well-known member of this class is lithium tellurite, Li₂TeO₃. wikipedia.org It can be synthesized through the solid-state reaction of a lithium source, such as lithium carbonate or lithium oxide, with tellurium dioxide (TeO₂). wikipedia.org
Lithium Tellurates (Tellurates(VI)) This class of compounds features tellurium in its highest common oxidation state, +6, and is derived from telluric acid, Te(OH)₆. ontosight.ai The chemistry of tellurates(VI) is more complex than that of tellurites, with several types of anions possible. wikipedia.org
Metatellurates: These contain the tetrahedral TeO₄²⁻ anion. While the simple lithium metatellurate is not as common, many compounds with this stoichiometry exist as polymers with 6-coordinate tellurium. wikipedia.org
Orthotellurates: These compounds contain the octahedral TeO₆⁶⁻ anion. wikipedia.org
Polyanionic Structures: Many lithium tellurates feature complex, extended structures. For example, Li₂TeO₄ has been synthesized and characterized as having a distorted inverse spinel structure with chains of TeO₆ octahedra. researchgate.net
Beyond these simple ternary oxides, a rich field of quaternary and more complex lithium tellurates exists. Researchers have synthesized and studied materials like Li₃Co₁.₀₆TeO₆ and the Li₄.₅₀M₀.₅₀TeO₆ series (where M is a transition metal), which exhibit interesting crystal structures and potential as high-capacity electrode materials or ionic conductors. nih.govrsc.org
The broader lithium-tellurium chemical space also includes binary compounds that lack oxygen, such as lithium telluride (Li₂Te) and lithium tritelluride (LiTe₃). wikipedia.orgnih.gov While not strictly tellurates, they are important parent compounds in the Li-Te system.
The following table provides a general classification of the primary this compound systems.
| Classification | Tellurium Oxidation State | General Anion | Example Compound | Chemical Formula |
|---|---|---|---|---|
| Lithium Tellurite | +4 | Tellurite (TeO₃²⁻) | Lithium Tellurite | Li₂TeO₃ |
| This compound | +6 | Metatellurate (TeO₄²⁻) | This compound | Li₂TeO₄ |
| Orthotellurate (TeO₆⁶⁻) | Lithium Orthotellurate | Li₆TeO₆ | ||
| Complex this compound | +6 | Mixed Metal-Tellurate Oxide | Lithium Cobalt Tellurate | Li₃CoTeO₆ |
Structure
2D Structure
Properties
IUPAC Name |
dilithium;tellurate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDNBMVCOSCLK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2TeO4, Li2O4Te | |
| Record name | lithium tellurate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933608 | |
| Record name | Dilithium tellurate | |
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Molecular Weight |
205.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-69-2, 15851-53-3 | |
| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |
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| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |
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| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |
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| Record name | Dilithium tellurate | |
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| Record name | Dilithium tellurium tetraoxide | |
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Synthetic Methodologies for Lithium Tellurate Compounds
Solid-State Reaction Routes for Crystalline Lithium Tellurates
Solid-state reaction is a conventional and widely employed method for synthesizing crystalline lithium tellurate (B1236183) compounds. researchgate.netresearchgate.net This technique involves the high-temperature reaction of solid precursors to form the desired product. researchgate.net The process is conceptually straightforward, relying on the interdiffusion of ions within the solid-state matrix to facilitate the chemical transformation.
Conventional High-Temperature Synthesis Techniques
The synthesis of various crystalline lithium tellurates, such as lithium tellurite (B1196480) (Li₂TeO₃), lithium orthotellurate (Li₆TeO₆), and more complex oxides, has been successfully achieved through high-temperature solid-state reactions. wikipedia.orgrsc.orguqam.caresearchgate.net This typically involves heating a stoichiometric mixture of precursor materials in a furnace at elevated temperatures for extended periods. rsc.org
For instance, polycrystalline samples of Li₂TeO₄ have been prepared using this technique. researchgate.net Similarly, Li₂TeO₃ can be synthesized by reacting lithium oxide (Li₂O), lithium hydroxide (B78521) (LiOH), or lithium carbonate (Li₂CO₃) with tellurium dioxide (TeO₂). wikipedia.org The synthesis of Li₃Co₁.₀₆(₁)TeO₆ involved heating a mixture of lithium carbonate, cobalt powder, and tellurium powder first to 773 K to oxidize the tellurium, and then to 1173 K for an extended period. rsc.org High-pressure solid-state synthesis has also been utilized to create specific polymorphs, such as a high-pressure modification of Li₆TeO₆. nih.govd-nb.info
The choice of furnace, crucible material (e.g., alumina), and atmosphere (e.g., air) are critical parameters that can influence the final product's purity and crystallinity. rsc.orgd-nb.info For example, the synthesis of Li₃Co₁.₀₆(₁)TeO₆ was conducted in a corundum crucible within an open silica (B1680970) glass ampoule to ensure sufficient oxygen availability. rsc.org
Precursor Design and Stoichiometric Control
The selection of appropriate precursors and precise control over their stoichiometric ratios are paramount for the successful synthesis of phase-pure crystalline lithium tellurates. google.comresearchgate.net Common precursors include lithium salts like lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), and tellurium oxides such as tellurium dioxide (TeO₂) or telluric acid (H₆TeO₆). wikipedia.orgrsc.orgd-nb.info In some cases, elemental lithium or other metal oxides are also used. rsc.org
Stoichiometric control is crucial because deviations can lead to the formation of secondary phases or impure products. uqam.calut.fi For example, in the synthesis of Li₄CuSbO₅.₅, a slight excess of lithium carbonate was used to compensate for potential Li₂O loss at high temperatures. nih.gov The homogeneity of the precursor mixture is also critical for a complete reaction. Techniques like ball milling are often employed to ensure intimate mixing of the reactant powders before heating. uqam.ca
The physical characteristics of the precursors, such as particle size, can also affect the reaction kinetics and the properties of the final product. researchgate.net For instance, using nanostructured precursors can sometimes lower the required reaction temperature and time. The evolution of the reaction and the formation of the desired phase are typically monitored using techniques like X-ray diffraction (XRD). researchgate.netuqam.ca
Melt-Quenching Techniques for Lithium Tellurite Glasses
Melt-quenching is a prominent technique for the fabrication of amorphous materials, including lithium tellurite glasses. This method involves melting the constituent components at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent crystallization and "freeze" the disordered liquid structure into a glassy state.
Control of Cooling Rates and Glass Formation Ability
The ability of a melt to form a glass, known as its glass-forming ability (GFA), is critically dependent on the cooling rate. rsc.org For lithium tellurite systems, rapid cooling is essential to bypass the nucleation and growth of crystalline phases. The required cooling rate is specific to the composition of the glass.
The temperature at which the supercooled liquid transitions into a solid glass is known as the glass transition temperature (Tg). This is a key characteristic of a glass and is influenced by its composition. For example, in the xNa₂O(1 − x)TeO₂ glass system, the glass transition temperature varies with the concentration of the sodium oxide modifier. capes.gov.br
Influence of Modifier Oxides (e.g., MoO₃, WO₃, Er₂O₃, Nd₂O₃) on Glass Fabrication
The properties of lithium tellurite glasses can be significantly tailored by introducing modifier oxides. These oxides disrupt the tellurite network, leading to changes in the glass structure and properties such as ionic conductivity and optical characteristics.
Common modifier oxides include molybdenum trioxide (MoO₃), tungsten trioxide (WO₃), and rare-earth oxides like erbium oxide (Er₂O₃) and neodymium oxide (Nd₂O₃). The addition of these modifiers can alter the coordination environment of the tellurium atoms and introduce non-bridging oxygens, which can affect the glass's stability and ionic transport properties. For instance, the addition of alkali ions like K⁺ and Na⁺ has been shown to improve the afterglow properties of certain phosphors, although high temperatures can lead to the volatilization of Li⁺ and a transition to a glassy state. rsc.org The study of glasses in the xNa₂O(1 − x)TeO₂ system has shown that the ionic conductivity can be significantly altered by varying the concentration of the Na₂O modifier. capes.gov.br
Solution-Based and Hydrothermal Synthesis Approaches for Nanostructured Lithium Tellurates
In addition to solid-state and melt-quenching techniques, solution-based and hydrothermal methods offer alternative routes for the synthesis of lithium tellurate compounds, particularly in the form of nanostructured materials. bohrium.com These methods provide better control over particle size, morphology, and homogeneity at lower reaction temperatures compared to conventional solid-state reactions.
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique has been successfully employed to synthesize various oxide materials. For example, well-dispersed M(C₂O₄)·2H₂O (M = Ni, Mn, Co) precursors for lithium-ion battery cathodes have been prepared via hydrothermal reaction. frontiersin.org While specific examples for nanostructured lithium tellurates are less commonly documented in the provided context, the principles of hydrothermal and solution-based synthesis are broadly applicable to a wide range of inorganic materials. bohrium.comfrontiersin.org
Electrochemical Synthesis of Lithium Telluride-Based Materials
Electrochemical synthesis offers a direct and versatile approach for the preparation of lithium telluride and related materials. This method allows for precise control over the stoichiometry and morphology of the products by manipulating electrochemical parameters such as potential, current, and electrolyte composition. Research in this area is largely driven by the potential application of these materials in energy storage devices, particularly as electrodes in lithium-ion batteries.
Detailed Research Findings
The electrochemical formation of lithium telluride (Li₂Te) has been investigated through techniques like electrochemical coulometric titration. This method has been employed to determine the Gibbs free energies of formation for binary telluride compounds. By electrochemically titrating lithium into pure tellurium, a two-phase mixture of Li₂Te and Te is formed, allowing for the calculation of its Gibbs free energy of formation, which was determined to be -82.1 ± 0.3 kcal/mol. researchgate.net
Further studies have explored the lithiation and delithiation behavior of tellurium at room temperature using tellurium/porous carbon (Te/C) composite electrodes. researchgate.net In these systems, the physical confinement of tellurium within a porous carbon matrix is crucial for achieving high reversible volumetric capacity and cycling stability. researchgate.net
A notable electrochemical-chemical (EC) reaction pathway has been identified for the synthesis of tellurium-sulfur (TeₓSᵧ) nanocomposites. frontiersin.org In this process, the initial step involves the electrochemical oxidation of a tellurium electrode to form tellurate (TeO₄²⁻) and tellurite (TeO₃²⁻) ions. These ions are subsequently reduced chemically by sulfide (B99878) sources in the electrolyte to produce the desired TeₓSᵧ material. frontiersin.org This method highlights an indirect route to producing telluride-based materials that involves tellurate intermediates.
Investigations into the electrochemical behavior of telluride ions (Te²⁻) in molten salt electrolytes, such as LiCl-Li₂Te, have also been conducted. At 650 °C, the Te²⁻/Te(l) reaction was found to be an electrochemically reversible, two-electron soluble-insoluble process. acs.org This research provides fundamental insights into the thermodynamic and mass transport properties of telluride ions in high-temperature electrochemical systems. acs.org
The following tables summarize the experimental parameters and key findings from various electrochemical synthesis studies of lithium telluride-based materials.
Table 1: Experimental Parameters for Electrochemical Synthesis
| Parameter | Study 1: TeₓSᵧ Synthesis frontiersin.org | Study 2: Li₂Te Behavior in Molten Salt acs.org |
| Working Electrode | Sintered Te rod | Glassy carbon or graphite |
| Counter Electrode | Platinum wire | Not specified |
| Reference Electrode | Calomel (Hg/HgCl₂) | Not specified |
| Electrolyte | Aqueous solution with sulfur source (e.g., Na₂S) | Molten LiCl with dissolved Li₂Te (0.07-0.34 mol%) |
| Temperature | 25.0 °C | 650 °C |
| Technique | Electrochemical-Chemical (EC) | Cyclic Voltammetry, Constant-Potential Electrolysis |
Table 2: Key Electrochemical Findings
| Finding | Value/Observation | System | Reference |
| Gibbs Free Energy of Formation (Li₂Te) | -82.1 ± 0.3 kcal/mol | Electrochemical titration of Li into Te | researchgate.net |
| Formal Potential (Te²⁻/Te(l)) | 1.744 V vs Li⁺/Li(l) | Molten LiCl-Li₂Te at 650 °C | acs.org |
| Diffusion Coefficient (Te²⁻) | 0.44–1.25 × 10⁻⁵ cm²/s | Molten LiCl at 650 °C | acs.org |
| Anodic Wave (Te oxidation) | -0.15 V | Voltammetric study | researchgate.net |
| Cathodic Wave (Li plating into Te) | -1.40 V | Voltammetric study | researchgate.net |
Crystallographic and Amorphous Structural Characterization of Lithium Tellurate Systems
Single Crystal X-ray Diffraction Studies of Crystalline Phases
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. thermofisher.com This technique allows for the unambiguous determination of the crystal system, space group, and the detailed coordination environment of each atom, providing a fundamental understanding of the material's structure-property relationships.
Through SC-XRD, various crystalline lithium tellurate (B1236183) compounds have been synthesized and their structures solved, revealing a diversity of crystal systems and space groups. For instance, the fundamental lithium tellurite (B1196480) (Li₂TeO₃) crystallizes in the monoclinic system with the space group C2/c. wikipedia.org More complex structures have also been characterized; Li₃Co₁.₀₆(₁)TeO₆ was found to crystallize in an orthorhombic unit cell with Fddd symmetry. rsc.orgresearchgate.net This is in contrast to the rhombohedral crystal structure identified in other tellurates like Ag₈GeTe₆. acs.org Another example is Li₇(TeO₃)₃F, a lithium fluoride (B91410) tellurite, which crystallizes in the hexagonal system with the space group P63. acs.org The identification of the crystal system, such as the close-packed rhombohedral 9R structure found in elemental lithium at low temperatures, is crucial for understanding the material's fundamental properties. aps.org
Table 1: Crystallographic Data for Select Lithium Tellurate Compounds from Single Crystal XRD
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Lithium Tellurite | Li₂TeO₃ | Monoclinic | C2/c | wikipedia.org |
| Lithium Cobalt Tellurate | Li₃Co₁.₀₆(₁)TeO₆ | Orthorhombic | Fddd | rsc.orgresearchgate.net |
The coordination of lithium is also variable. In Li₇(TeO₃)₃F, the structure is composed of LiO₃F and LiO₄ tetrahedra. acs.org In other compounds, such as lithium-containing garnets like Li₃Gd₃Te₂O₁₂, lithium atoms are found in specific coordination environments within the larger framework. researchgate.net The connectivity of these polyhedra defines the architecture of the material. For example, in BaLiTe₂O₅X (X = Cl, Br), TeO₃ and TeO₄ polyhedra share corners to form [Te₂O₅]∞ chains, which are then bridged by LiO₃ polyhedra to create layers. rsc.org In vanadium-doped lithium tellurite glasses, structural units can include TeO₄, TeO₃, TeO₆, VO₄, and VO₅. aip.org The study of these coordination environments is critical, as they influence properties like ionic conductivity, which is affected by the geometry of lithium diffusion pathways. rsc.orgresearchgate.net
Electron Diffraction Techniques for Nanoscale Structural Analysis
Electron diffraction (ED) is a powerful technique for structural analysis at the nanoscale, complementing X-ray diffraction methods. acs.org Due to the strong interaction of electrons with matter, ED can obtain diffraction patterns from crystals that are far too small for conventional SC-XRD, even down to nanometer size. acs.org This makes it particularly suitable for studying nanocrystalline materials, finely grained polycrystalline aggregates, and localized structural details.
One of the key advantages of ED is the ability to identify light atoms, such as lithium, in the presence of heavier atoms, which can be challenging with X-rays. acs.org Techniques like 3D electron diffraction can provide complete crystal structure solutions from nanocrystals. While specific applications of electron diffraction for a comprehensive structural analysis of this compound are not widely documented in the provided context, the technique has been used to determine unit-cell parameters in complex oxides like Li₃Mg₂TaO₆. researchgate.net Given the increasing interest in nanostructured materials for applications such as batteries, the use of electron diffraction to probe the atomic structure of nanocrystalline this compound phases represents a significant area for future research. acs.orgmdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | - |
| Lithium Tellurite | Li₂TeO₃ |
| Lithium Oxide | Li₂O |
| Lithium Hydroxide (B78521) | LiOH |
| Lithium Carbonate | Li₂CO₃ |
| Tellurium Dioxide | TeO₂ |
| Lithium Fluoride | LiF |
| Lithium Fluoride Tellurite | Li₇(TeO₃)₃F |
| Lithium Cobalt Tellurate | Li₃Co₁.₀₆(₁)TeO₆ |
| Silver Germanium Telluride | Ag₈GeTe₆ |
| Barium Lithium Tellurite Halide | BaLiTe₂O₅X (X = Cl, Br) |
| Lithium | Li |
| Lithium Gadolinium Tellurate | Li₃Gd₃Te₂O₁₂ |
| Vanadium Pentoxide | V₂O₅ |
| Lithium-Zinc-Tellurite | - |
| Lithium Hexatellurate(VI) | Li₆(TeO₆) |
| Zinc Tellurite | Zn₂Te₃O₈ |
| Lithium Ditellurite | Li₂Te₂O₅ |
| Lithium Cobalt Nanoferrite | Li₀.₅-x/₂CoₓFe₂.₅-x/₂O₄ |
Local Structure Probing in Amorphous Lithium Tellurates
The absence of long-range order in amorphous materials necessitates the use of specialized techniques to understand their structure on a local scale. vaia.comwikipedia.org In amorphous this compound systems, probing the short-range order, which refers to the regular and predictable arrangement of atoms over short distances, is crucial for understanding their physical and chemical properties. wikipedia.orgresearchgate.net Techniques such as neutron and X-ray diffraction, nuclear magnetic resonance (NMR), and X-ray absorption spectroscopy (XAS) are instrumental in elucidating the coordination environments, bond lengths, and structural units within these glasses. uio.noazoquantum.comgoldschmidtabstracts.infoias.ac.in
Investigations using high-energy X-ray and neutron diffraction have provided significant insights into the atomic arrangement of this compound glasses. researchgate.net These studies reveal that the fundamental building blocks of the tellurite glass network are TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids. researchgate.net The addition of a network modifier like lithium oxide (Li₂O) influences the prevalence of these units. As the concentration of Li₂O increases, the tellurium-oxygen (Te-O) coordination number tends to decrease. researchgate.net This is attributed to the conversion of TeO₄ units into TeO₃ trigonal pyramids, a process that involves the creation of non-bridging oxygens (NBOs). researchgate.netbohrium.com
Neutron and X-ray scattering analyses on xLi₂O–(100 − x)TeO₂ glasses have quantified key structural parameters. The results from these diffraction studies are often modeled using techniques like Reverse Monte Carlo (RMC) to generate three-dimensional atomic configurations that are consistent with the experimental data. researchgate.netresearchgate.net These models provide detailed information on bond lengths and coordination numbers. For instance, in lithium tellurite glasses, the first Te–O bond distance peak is typically observed in the range of 1.85–1.90 Å. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful local probe, particularly for understanding the environments of specific nuclei like ⁷Li. uio.noualberta.ca Although detailed ⁷Li NMR studies specifically on amorphous this compound are not extensively reported in the provided context, the technique is widely applied to lithium-bearing glasses to resolve different lithium sites and study their local structure and dynamics. ualberta.caacs.org Similarly, ¹²⁵Te NMR spectroscopy is a valuable tool for studying the compositional evolution of the network structure in tellurite glasses, distinguishing between structural units like TeO₄ and TeO₃. bohrium.com
X-ray Absorption Spectroscopy (XAS), encompassing Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is another element-specific technique used to probe local atomic arrangements. rrcat.gov.inicm.edu.plresearchgate.net EXAFS can provide precise information on the bond lengths and coordination numbers of the absorbing atom's immediate neighbors, while XANES is sensitive to the geometrical arrangement and oxidation state of the absorbing atom. ias.ac.inchalcogen.ro For example, studies on related amorphous tellurium have used EXAFS to show that the primary chain structure remains intact while secondary structures are disrupted. nih.gov In lead tellurite glasses, EXAFS has been used to confirm the local coordination units. researchgate.net
The detailed findings from these research efforts provide a comprehensive, albeit complex, picture of the local structure in amorphous lithium tellurates.
Detailed Research Findings
Diffraction studies have yielded specific structural parameters for this compound glass systems. The data below is derived from analyses of xLi₂O–(100 − x)TeO₂ and related vanadate-lithium-tellurite glasses.
Table 1: Interatomic Distances in Lithium Tellurite Glasses This table presents the typical bond lengths for various atomic pairs as determined by diffraction studies.
| Atomic Pair | Bond Length (Å) |
| Te–O | 1.85 – 1.90 |
| Li–O | 1.85 – 2.15 |
| O–O | 2.70 – 2.80 |
| Data sourced from reference researchgate.net |
Table 2: Coordination Numbers and Bond Angles in Lithium Tellurite Glasses This table summarizes the average coordination numbers and bond angle ranges for the constituent atoms.
| Parameter | Value |
| Avg. Te–O Coordination | Decreases with increasing Li₂O |
| Avg. V–O Coordination | Decreases from 5.12 to 3.81 |
| O–Te–O Bond Angle | 86° – 89° |
| O–Li–O Bond Angle | 80° – 85° |
| O–V–O Bond Angle | 82° – 87° |
| Note: V-O data is from studies on xV₂O₅–(25 − x)Li₂O–75TeO₂ glasses, included for comparative insight into the network structure. researchgate.net |
Spectroscopic Investigations of Electronic and Vibrational Properties in Lithium Tellurate Systems
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices. In the context of lithium tellurate (B1236183) systems, it is instrumental in identifying the fundamental structural units and understanding how the glass network evolves with changes in composition.
Identification of Tellurium-Oxygen Structural Units (e.g., TeO₄, TeO₃, TeO₃+₁ units)
The structure of tellurite (B1196480) glasses, including lithium tellurate, is primarily composed of two fundamental building blocks: trigonal bipyramidal (tbp) TeO₄ units and trigonal pyramidal (tp) TeO₃ units. weebly.comresearchgate.net Raman spectra of these glasses exhibit characteristic bands corresponding to the vibrational modes of these units. The TeO₄ units have two axial and two equatorial oxygen atoms, with a lone pair of electrons occupying one of the equatorial sites. osti.gov The TeO₃ units are formed when a TeO₄ unit is modified by the addition of a network modifier like Li₂O, leading to the creation of non-bridging oxygens (NBOs). researchgate.netijesi.org Additionally, TeO₃+₁ polyhedra are considered as intermediate structural units. ijesi.orgijoer.in
The assignment of Raman bands to specific vibrational modes of these structural units is crucial for structural analysis. The following table summarizes the typical Raman shifts observed for different tellurium-oxygen units in tellurite-based glasses.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Unit | Reference |
| ~450 | Bending vibrations of Te-O-Te linkages | TeO₄, TeO₃+₁, TeO₃ | ijesi.org |
| ~660-685 | Stretching vibrations of Te-O bonds in TeO₄ units | TeO₄ | tandfonline.com |
| ~720-775 | Stretching vibrations of Te-O bonds in TeO₃ units | TeO₃ | tandfonline.com |
| ~717-721 | Stretching vibrations of Te-O⁻ and Te=O bonds with NBOs | TeO₃ | researchgate.net |
| ~733-773 | Stretching vibrations of TeO₃/TeO₃+₁ units | TeO₃, TeO₃+₁ | researchgate.net |
Analysis of Network Structure Evolution with Compositional Variation
The composition of this compound glasses significantly influences their network structure. Raman spectroscopy is effectively used to monitor the structural transformations that occur with varying concentrations of Li₂O or other modifying oxides. An increase in the concentration of a network modifier generally leads to the conversion of TeO₄ units into TeO₃ units. weebly.comiaea.org This transformation is accompanied by the formation of non-bridging oxygens (NBOs), which alters the connectivity and properties of the glass network. researchgate.net
For instance, studies on lithium borotellurite glasses have shown that as the B₂O₃ content increases (and consequently the relative Li₂O content changes), there is a clear transition from TeO₄ trigonal bipyramids to TeO₃ trigonal pyramids with terminal oxygens, as evidenced by the changes in the corresponding Raman bands. weebly.com Similarly, in erbium-doped zinc lithium antimony sodalime tellurite glasses, an increase in erbium concentration leads to a disruption of the glass network, indicated by a decrease in the intensity of the Raman band associated with the Te-O-Te vibration mode. ijesi.org This demonstrates the sensitivity of Raman spectroscopy in tracking the evolution of the glass structure with compositional changes.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
FTIR spectroscopy complements Raman spectroscopy by providing information about the vibrational modes of chemical bonds, particularly those that are infrared active. It is a valuable tool for characterizing the various bond linkages within the this compound glass network.
Characterization of Bond Linkages (e.g., Nb–O, Te–O–Te, O–Te–O)
FTIR spectra of tellurite glasses reveal absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. The primary linkages of interest in this compound systems are the Te-O bonds within the tellurium-oxygen polyhedra and the bridging Te-O-Te bonds that form the glass network.
The introduction of other oxides, such as Nb₂O₅, into the this compound glass matrix can be detected through FTIR. For example, the stretching vibrations of Nb-O bonds in [NbO₆] octahedra are observed in the FTIR spectra of niobate-tellurite glasses. tandfonline.com The characteristic vibrational bands for various linkages are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Bond Linkage | Reference |
| ~468 | Symmetrical stretching or bending vibrations | Te–O–Te | tandfonline.com |
| ~630 | Stretching vibrations of TeO₄ tbp's | Te–O | weebly.com |
| ~661 | Stretching vibrations of Te-O bonds in [TeO₄] tbp units | Te–O | tandfonline.com |
| ~669 | Stretching vibration of equatorial and axial Te-O bonds | Te–O | scialert.net |
| ~760 | Stretching of TeO₃+₁ and TeO₃ structural units | Te–O | weebly.com |
| ~787 | Stretching vibrations of Te-O bonds in [TeO₃] tp units | Te–O | tandfonline.com |
| ~930 | Stretching vibrations of Nb-O bonds in [NbO₆] octahedra | Nb–O | tandfonline.com |
The position and intensity of these bands can provide insights into the coordination environment of the cations and the degree of polymerization of the glass network. For instance, the conversion of TeO₄ to TeO₃ units upon the addition of a modifier can be observed in the FTIR spectra through the relative intensity changes of their respective characteristic bands. tandfonline.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic structure of materials by measuring the absorption of ultraviolet and visible light, which induces electronic transitions between different energy levels. libretexts.org This technique is crucial for determining key optical parameters of this compound systems, such as the optical band gap.
Analysis of Absorption Edges and Band Gap Determination
The absorption of UV-Vis radiation in a material is related to the promotion of electrons from the valence band to the conduction band. libretexts.org The energy at which a sharp increase in absorption occurs is known as the absorption edge, which is used to determine the optical band gap (Eopt) of the material. scialert.net The optical band gap is a critical parameter that dictates the electronic and optical properties of the material.
In this compound glasses, the value of the optical band gap is influenced by the composition. For example, in Eu-doped lithium tellurite glasses, the optical band gap energy for both direct and indirect transitions was found to decrease with an increase in Eu₂O₃ concentration. researchgate.net This decrease is attributed to the generation of non-bridging oxygens (NBOs), which have more loosely bound electrons compared to bridging oxygens. researchgate.net Similarly, in lithium-zinc-tellurite glasses, the addition of Li₂O leads to a decrease in the optical band gap energy. capes.gov.br
The relationship between the absorption coefficient (α) and the incident photon energy (hν) near the band edge is described by the Tauc relation: (αhν)ⁿ = A(hν - Eopt), where A is a constant and the exponent n depends on the nature of the electronic transition (n=1/2 for direct allowed transitions and n=2 for indirect allowed transitions). researchgate.netmdpi.com By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.
The following table presents a summary of reported optical band gap values for various this compound-based glass systems.
| Glass System | Transition Type | Optical Band Gap (Eg) Range (eV) | Reference |
| (74.4-x)TeO₂–(4.3)Li₂O–(21.3)LiCl–(x)Eu₂O₃ | Direct | 3.173 - 3.294 | researchgate.net |
| (74.4-x)TeO₂–(4.3)Li₂O–(21.3)LiCl–(x)Eu₂O₃ | Indirect | 2.971 - 3.067 | researchgate.net |
| Li₂GeTeO₆ | - | ~5.17 (from cutoff at 240 nm) | rsc.org |
| (80−x)TeO₂−xLi₂O–20ZnO | - | Decreases with increasing Li₂O | capes.gov.br |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. mccrone.comenergy.gov The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. mccrone.com The binding energy of these photoelectrons is characteristic of the element from which they were emitted. Furthermore, subtle shifts in these binding energies, known as chemical shifts, provide detailed information about the formal oxidation state and local chemical environment of the atoms. jh.edu An atom in a higher positive oxidation state will exhibit a higher binding energy because of the increased coulombic interaction between the emitted electron and the ion core. jh.edu This capability makes XPS an ideal tool for analyzing the surface chemistry and oxidation states of elements in complex compounds like lithium tellurates. tascon.eu
The application of XPS to lithium-containing compounds, particularly those used in energy storage, is a well-established practice for understanding interfacial chemistry. mdpi.comosti.gov However, it presents challenges, as lithium-containing surfaces can be highly reactive, and the insulating nature of many of these compounds can lead to surface charging during analysis, which can complicate the interpretation of binding energies. osti.gov
In the context of this compound systems, such as the honeycomb layered oxide Li₄NiTeO₆, XPS is instrumental in clarifying the roles of the constituent elements. researchgate.net Analysis of the Te 3d core level spectrum for a pristine Li₄NiTeO₆ electrode shows two distinct peaks corresponding to the Te 3d₅/₂ and Te 3d₃/₂ spin-orbit doublet. The binding energies for these peaks are consistent with tellurium being in the Te⁶⁺ oxidation state. researchgate.net This indicates a stable tellurate environment on the material's surface. Upon electrochemical cycling, changes in the XPS spectra can reveal shifts in the oxidation states of the elements, providing insight into the charge compensation mechanisms. researchgate.net For instance, in studies of related tellurate-based battery materials, XPS has been used to track the redox activity of both the transition metal and the tellurium ions during charging and discharging cycles. researchgate.net
The table below summarizes typical XPS binding energy data for elements in a lithium nickel tellurate compound, demonstrating the technique's utility in identifying oxidation states.
Table 1: Representative XPS Binding Energies for Elements in a Li₄NiTeO₆ System. researchgate.net
| Core Level | Binding Energy (eV) | Inferred Oxidation State | Notes |
|---|---|---|---|
| Te 3d₅/₂ | ~576.6 eV | Te⁶⁺ | Characteristic of the tellurate group (TeO₆). |
| Te 3d₃/₂ | ~587.0 eV | Te⁶⁺ | Spin-orbit split partner to the 3d₅/₂ peak. |
| Ni 2p₃/₂ | ~855.5 eV | Ni²⁺ | Accompanied by characteristic satellite peaks. |
| O 1s | ~531.0 eV | O²⁻ | Associated with the metal-oxide lattice. |
| Li 1s | ~55.0 eV | Li⁺ | Peak position can be sensitive to surface charging. xpsfitting.com |
Electron Energy Loss Spectroscopy (EELS) for Local Chemical and Electronic Structure Probing
Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique typically performed within a (Scanning) Transmission Electron Microscope ((S)TEM), which allows for the investigation of local chemical and electronic properties at the nanoscale. rsc.orgrsc.org The technique analyzes the energy distribution of fast-moving electrons after they have interacted with and passed through a thin specimen. dectris.com The energy lost by the electrons corresponds to the energy transferred to excite various processes within the sample, providing a wealth of information. rsc.org
An EELS spectrum is generally divided into two main regions:
Low-Loss Region (<50 eV): This region is dominated by the zero-loss peak (electrons that passed through without losing energy) and plasmon peaks, which arise from collective excitations of valence electrons. rsc.org Analysis of the low-loss spectrum can reveal information about the material's band gap, dielectric constant, and interband transitions. rsc.orgdectris.com This region is particularly useful for studying beam-sensitive materials, as it requires lower electron doses compared to the high-loss region. rsc.org
High-Loss or Core-Loss Region (>50 eV): This region contains characteristic ionization edges corresponding to the energy required to excite inner-shell (core) electrons to unoccupied states. rsc.orgdectris.com The position of an edge identifies the element, while the intensity can be used for quantification. dectris.com The fine structure near the onset of the edge, known as the Energy Loss Near-Edge Structure (ELNES), is analogous to X-ray Absorption Near-Edge Structure (XANES) and is highly sensitive to the local electronic structure, such as the oxidation state and coordination environment of the probed atom. rsc.orgresearchgate.net
Probing lithium with EELS presents specific challenges. The Li K-edge is at a very low energy (~55 eV), placing it close to the intense plasmon-loss region, which can make background subtraction and accurate analysis difficult. globalsino.comeels.info Furthermore, many lithium compounds are susceptible to damage from the high-energy electron beam. globalsino.com
In the study of this compound systems, EELS can provide unique, spatially-resolved insights that are complementary to surface-averaged techniques like XPS. For example, EELS could be used to map the elemental distribution of lithium, tellurium, and oxygen across a nanoparticle or at an interface with nanoscale resolution. By analyzing the ELNES of the O K-edge and Te M- or L-edges, one could probe the local density of unoccupied states and investigate how the bonding and oxidation states change upon lithiation or delithiation. The low-loss region could be used to measure the local band gap of the this compound material.
The following table outlines the type of information that can be extracted from the EELS analysis of a hypothetical this compound compound.
Table 2: Potential EELS Analysis of a this compound System.
| EELS Edge | Approximate Energy Loss (eV) | Information Obtainable | Reference |
|---|---|---|---|
| Li K-edge | ~55 eV | Presence and quantification of lithium; analysis is challenging due to proximity to plasmon peaks and beam sensitivity. | globalsino.comeels.info |
| Te M₄,₅-edge | ~572 eV | Elemental mapping of tellurium; ELNES analysis can provide information on the Te oxidation state and local coordination. | rsc.org |
| O K-edge | ~532 eV | Elemental mapping of oxygen; ELNES reveals information about hybridization between O 2p orbitals and metal (Te, etc.) d-orbitals, indicating changes in covalent bonding. | researchgate.net |
| Low-Loss Spectrum | 0 - 50 eV | Determination of plasmon energy, which relates to valence electron density. Measurement of the material's band gap and dielectric function. | rsc.orgdectris.com |
Theoretical and Computational Modeling of Lithium Tellurate Systems
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure (or principally the electron density) of many-body systems.
Investigation of Thermodynamic Stability and Electronic Structures
DFT calculations have been employed to explore the thermodynamic stability and electronic properties of lithium tellurate (B1236183) compounds. Studies on crystalline Li₂TeO₃ have shown it to be a wide-bandgap semiconductor. arxiv.orgarxiv.orgresearchgate.net The calculated electronic structure reveals an energy gap of 3.71 eV, suggesting its potential for various semiconducting applications. arxiv.org The analysis of the partial density of states (PDOS) indicates that the O 2p states are the primary contributors to both the valence and conduction bands, playing a significant role in its semiconducting nature. arxiv.org
Furthermore, the stability of tellurium-based materials in electrochemical systems has been investigated. For instance, DFT calculations have been used to assess the thermodynamic stability of interfaces between cathode materials and electrolytes in lithium-ion batteries. rsc.org In the context of Ni-rich layered oxides, doping with tellurium has been shown to enhance structural stability. researchgate.netnih.gov The strong Te-O bonds can constrain the transition metal-oxygen slabs and prevent oxygen release from the surface, thereby improving the stability of the lattice framework, especially at high voltages. researchgate.netnih.gov
The electronic properties of Li₂TeO₃ are also tunable. Applying an external electric field can cause a significant reduction in the band gap, eventually leading to metallic behavior. arxiv.orgresearchgate.net This transition is attributed to the shifting of the conduction and valence bands towards the Fermi level. arxiv.org
A table summarizing the calculated electronic properties of Li₂TeO₃ is presented below.
| Property | Calculated Value | Reference |
| Crystal Structure | Monoclinic | arxiv.orgarxiv.orgresearchgate.net |
| Band Gap (Eg) | 3.71 eV | arxiv.org |
| Key Contributing States | O 2p | arxiv.org |
Adsorption Behavior and Interaction Energies in Lithium Telluride Anodes
DFT calculations are instrumental in understanding the adsorption behavior and interaction energies at the electrode-electrolyte interface in lithium-tellurium batteries. Research has focused on the interaction of lithium polysulfides with various host materials, a concept that can be extended to lithium polytellurides. For example, studies on tellurium-doped materials have shown strong binding energies with lithium polysulfides, which is crucial for mitigating the shuttle effect in batteries. rsc.org
In the context of lithium-tellurium (Li-Te) batteries, metal tellurides like CuTe have been investigated as host materials for tellurium. DFT calculations revealed that CuTe monolayers exhibit a strong anchoring effect on lithium polytellurides, with a significant adsorption energy of -3.511 eV. researchgate.netnih.gov This strong interaction is vital for enhancing electrochemical reaction dynamics. researchgate.netnih.gov
Furthermore, the adsorption of electrolyte solvents on electrode materials has been studied. For CuTe, moderate adsorption energies for common electrolyte solvents have been calculated, suggesting strong but non-disruptive binding. researchgate.net The adsorption energies of lithium ions with these solvents also indicate the stability of the system in typical electrolyte environments. researchgate.net
The table below presents calculated adsorption energies relevant to lithium telluride anodes.
| Interacting Species | Substrate | Adsorption Energy (eV) | Reference |
| Lithium Polytellurides | CuTe Monolayer | -3.511 | researchgate.netnih.gov |
| Lithium Ion (with solvents) | CuTe Monolayer | -0.359 to -0.648 | researchgate.net |
| Lithium Ion | SiO₂@C | -1.2326 | mdpi.com |
| Lithium Ion | Graphene/Blue-Phosphorus | 2.47 | rsc.org |
These findings highlight the importance of the electrode material's surface chemistry in controlling the electrochemical performance of Li-Te batteries.
Contributions of Structural Units to Macroscopic Properties (e.g., SHG response)
The macroscopic properties of materials, such as the second-harmonic generation (SHG) response in nonlinear optical (NLO) materials, are fundamentally linked to their crystal structure and the arrangement of their constituent structural units. DFT calculations provide a framework to understand these relationships.
In telluromolybdate compounds, it has been shown that the SHG response is complexly dependent on the geometry of the functional units (e.g., AO₆ and TeO₄ polyhedra) and the orbital character at the valence band edge. acs.org The degree of covalency between the cation and oxygen ligands can dominate over purely geometric contributions. acs.org While a local dipole model of the polyhedral units can account for a non-zero SHG response, it is often insufficient to explain the magnitude of the response without considering the electronic structure. acs.org
Studies on various NLO compounds have revealed that while anions generally provide a larger total contribution to the SHG response, a large, polarizable metal cation can contribute more than an individual anion. researchgate.net The contribution of an individual anion is weakened by covalent bonding with surrounding cations. researchgate.net
The following table summarizes key findings on the contributions of structural units to SHG response.
| Material System | Key Finding | Reference |
| General Noncentrosymmetric | SHG tensor is a linear combination of contributions from symmetry-adapted distortion modes. | acs.org |
| ATeMoO₆ (A = Mg, Zn, Cd) | SHG response depends on both the geometry of functional units and the A-O bond covalency. | acs.org |
| Various NLO compounds | Anion contribution is weakened by covalent bonding with cations. | researchgate.net |
Ab Initio Molecular Dynamics (AIMD) Simulations
AIMD simulations are a powerful tool for studying the dynamic behavior of materials, providing insights into processes like ion diffusion and thermal stability.
Simulation of Ion Diffusion Pathways and Barriers
AIMD simulations are crucial for understanding the mechanisms of lithium-ion diffusion in electrode and electrolyte materials. These simulations can reveal the pathways ions take through a crystal lattice and the energy barriers associated with this movement.
In the context of lithium-tellurium systems, AIMD has been used to investigate Li-ion diffusion in potential anode materials. For example, studies on α-tellurene monolayers have shown that the diffusion barrier for Li-ions is 0.23 eV. acs.org This low diffusion barrier is comparable to other 2D anode materials and is critical for good rate capability in batteries. acs.org Similarly, AIMD simulations of lithium-tellurium compounds have been performed to understand lithium diffusivity at various temperatures. arxiv.org
The methodology for these simulations typically involves setting up a supercell of the material and running the simulation at a constant temperature (NVT ensemble) using a thermostat to control the temperature. acs.orgndsu.edu The trajectories of the ions are then analyzed to determine diffusion pathways and calculate diffusion coefficients and activation energies. researchgate.netnih.gov
The table below presents calculated lithium diffusion barriers in various materials, providing a comparative view.
| Material | Diffusion Barrier (eV) | Reference |
| α-Tellurene | 0.23 | acs.org |
| Li₄Ti₅O₁₂ (to 8a site) | 0.40 | rsc.org |
| CuTe Monolayer | Low activation energy for Li diffusion | researchgate.netnih.gov |
| Te-doped Li₂S | Lowered diffusion energy barrier | acs.org |
Evaluation of Material Stability at Elevated Temperatures
The stability of materials at elevated temperatures is critical for the safety and performance of many energy storage and electronic devices. AIMD simulations provide a means to assess this thermal stability by simulating the behavior of the material's crystal structure at high temperatures.
For instance, AIMD simulations have been used to confirm the stability of metal telluride monolayers, such as CuTe and FeTe, at temperatures up to 400 °C. researchgate.netnih.gov These simulations involve running the molecular dynamics calculations for a period of time at the desired temperature and observing whether the material's structure remains intact or undergoes decomposition or significant structural changes. researchgate.netnih.gov
Similarly, the thermal stability of cathode materials for lithium-ion batteries has been investigated using AIMD. rsc.org Simulations of the interface between a charged cathode and a solid electrolyte at various temperatures revealed that while some electrolyte decomposition may occur at higher temperatures (e.g., 130-250 °C), the cathode structure can remain relatively stable. nih.gov The methodology often involves gradually heating the system and analyzing the structural evolution through radial distribution functions and coordination number analysis. chemrxiv.orgdiva-portal.org
The results from these simulations are crucial for predicting the operational limits of materials and for designing more robust and safer devices.
Machine Learning and High-Throughput Screening for Material Design
The discovery and optimization of novel materials like lithium tellurates for energy storage applications are significantly accelerated by the integration of machine learning (ML) and high-throughput screening (HTS) techniques. github.ioarxiv.org These computational strategies allow for the rapid exploration of vast chemical and structural spaces, moving beyond traditional, time-consuming experimental methods. energy.govuu.se By building predictive models from large datasets, researchers can identify promising candidate materials with desired properties, such as high ionic conductivity or electrochemical stability, before their synthesis and characterization. energy.govarxiv.org
High-throughput computational screening systematically evaluates a large number of potential compounds using first-principles calculations, such as Density Functional Theory (DFT). arxiv.orgoaepublish.com This process generates extensive datasets on material properties. github.iooaepublish.com For tellurate-based systems, HTS can be employed to screen different elemental substitutions or structural polymorphs to identify novel compositions with enhanced electrochemical performance. researchgate.netresearchgate.net For instance, a hierarchical screening workflow can down-select candidates based on successive property evaluations, such as thermodynamic stability, voltage, and ionic mobility, ensuring that only the most promising materials advance to more computationally intensive analysis or experimental validation. researchgate.net
Machine learning complements HTS by learning the complex relationships between a material's structure and its properties. energy.gov Various ML algorithms, including artificial neural networks (ANN), Gaussian approximation potentials (GAP), and moment tensor potentials (MTP), are trained on data from DFT calculations. osti.gov These trained models, often referred to as machine-learned interatomic potentials (MLIPs), can predict the properties of new, uncalculated structures with an accuracy approaching that of DFT but at a fraction of the computational cost. osti.govosti.gov This allows for the exploration of much larger configurational spaces, which is particularly crucial for disordered systems like some lithium-based rocksalts. osti.gov In the context of lithium tellurates, ML models can predict key performance metrics like average intercalation voltage and ionic diffusion barriers, guiding the design of new materials. energy.govosti.gov The reverse design of materials, where a target property is defined first to find satisfactory structures, is also a feasible approach with machine learning. energy.gov
Table 1: Application of Machine Learning Models in Battery Material Design
| Machine Learning Model | Application Area | Predicted Properties | Reference |
|---|---|---|---|
| Artificial Neural Network (AENET) | Lithium-based disordered rocksalts (LDRs) | Energy predictions, average Li-intercalation voltages | osti.gov |
| Moment Tensor Potential (MTP) | Lithium-based disordered rocksalts (LDRs) | Atomic forces | osti.gov |
| Logistic Regression | Lithium-containing solid materials | Screening for high ionic conductivity | uu.searxiv.org |
| Crystal Graph Convolutional Neural Networks (CGCNN) | General crystalline materials | Average voltage, specific capacity, oxidation potential | ucsd.edu |
| MEGNet | Ni-rich cathode materials (e.g., NMC811) | Equilibrium structure and energy | ucsd.edu |
Computational Electrochemistry for Interfacial Phenomena
The performance and longevity of lithium-ion batteries are critically dependent on the electrochemical phenomena occurring at the interface between the electrode and the electrolyte. ucsd.educapes.gov.br For lithium tellurate electrodes, understanding the formation and properties of the Solid Electrolyte Interphase (SEI) is paramount. researchgate.netosti.gov Computational electrochemistry, utilizing methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), provides atomic-level insights into these complex interfaces. github.iouu.seoaepublish.com
DFT calculations are a powerful tool for investigating the thermodynamics and kinetics of interfacial reactions. ucsd.eduifpenergiesnouvelles.com For telluride-based cathodes, DFT has been used to study the adsorption and stability of electrolyte components and their decomposition products on the electrode surface. researchgate.net These calculations can determine the adsorption energies of lithium polytellurides on various host materials, revealing the strength of the anchoring effect which is crucial for mitigating the shuttle effect in Li-Te batteries. researchgate.net For example, studies on metal telluride monolayers (CuTe, FeTe) have shown that strong binding interactions can significantly enhance electrochemical reaction dynamics. researchgate.net Furthermore, DFT can elucidate the intrinsic electronic conductivity of materials and predict the stability of the electrode-electrolyte interface. ucsd.edu
Ab initio molecular dynamics simulations offer a dynamic picture of the interface, allowing researchers to model the formation of the SEI layer and the transport of ions across it. energy.govosti.gov AIMD can simulate the explicit reduction of electrolyte solvents at the electrode surface and track the subsequent chemical evolution, providing a bottom-up understanding of the SEI's composition and structure. oaepublish.com For telluride systems, AIMD simulations have been used to confirm the thermodynamic stability of the materials at operating temperatures and to study the diffusion pathways and activation energies for lithium ions at the interface. researchgate.net A low diffusion barrier is critical for achieving high rate capability. By applying an external electric field in the simulation, it is possible to model the interface under charging/discharging conditions, observing phenomena like the migration of ions and structural rearrangements at the electrode surface. osti.gov This multi-pronged computational approach is essential for designing stable and efficient interfaces for next-generation this compound batteries. researchgate.netrsc.org
Table 2: Computational Studies of Interfacial Phenomena in Telluride-Based Electrodes
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Lithium Polytellurides on CuTe monolayer | Strong adsorption energy (-3.511 eV) indicating a significant anchoring effect. Low activation barrier (0.297 eV) for Li₂Te conversion. | researchgate.net |
| DFT | Solvents (e.g., DEC, DMC, DOL) on CuTe | Moderate solvent adsorption energies (-43.4 to -54.3 kJ/mol) suggest strong but non-disruptive binding. | researchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | CuTe and FeTe monolayers | Confirmed thermodynamic stability at temperatures up to 400 °C. | researchgate.net |
| DFT / AIMD | Sb₀.₆₇Bi₁.₃₃Te₃ catalyst in Li-CO₂ battery | Calculation of electrode electrical conductivity and CO₂ reduction mechanism on the catalyst surface. | arxiv.orgresearchgate.netarxiv.org |
| DFT | Na₂(Sb₂/₆Te₃/₆Vac₁/₆) in Na-metal battery | Revealed thermodynamic stability of Na atoms on the surface, leading to planar wetting and prevention of dendrites. | researchgate.net |
Defect Chemistry and Non Stoichiometry in Lithium Tellurate Phases
Point Defect Formation and Migration Mechanisms
Point defects, which are zero-dimensional disruptions in the crystal lattice, are crucial for enabling ionic diffusion. acs.orgfiveable.me In lithium-containing oxides like lithium tellurate (B1236183), the primary point defects are vacancies and interstitials. acs.org A vacancy is an empty lattice site where an atom is missing, while an interstitial defect occurs when an atom occupies a site that is normally vacant in the ideal crystal structure. acs.orgfiveable.me
The formation of these defects can be intrinsic, arising from thermal activation, or extrinsic, introduced by doping with foreign atoms. acs.orgfiveable.me In intrinsic defect formation, an atom can move from its regular lattice site to an interstitial position, creating a vacancy-interstitial pair known as a Frenkel defect. fiveable.me Alternatively, paired vacancies of oppositely charged ions, called Schottky defects, can form to maintain charge neutrality. fiveable.mersc.org The energy required to form these defects varies, with lithium Frenkel defects often being one of the most energetically favorable intrinsic processes in lithium-containing oxides. mdpi.com
Once formed, these point defects facilitate the migration of lithium ions through the lattice. xmu.edu.cn The primary mechanisms for Li-ion migration are the vacancy mechanism and the interstitial mechanism. researchgate.net
Vacancy Mechanism: A lithium ion moves from its lattice site to an adjacent vacant site. The rate of diffusion is dependent on both the concentration of vacancies and the energy barrier for the ion to hop into the vacancy. acs.orgxmu.edu.cn
Interstitial Mechanism: An interstitial lithium ion moves from one interstitial site to another. This mechanism is often faster than the vacancy mechanism as interstitial ions are typically more mobile. acs.orgnih.gov
Role of Vacancies and Interstitials in Ionic Conduction
The ionic conductivity (σ) of a material is directly proportional to the concentration (n) and mobility (μ) of its charge carriers, which in the case of lithium tellurate are the mobile lithium ions. fiveable.me Both vacancies and interstitials play a pivotal role in determining these two factors.
Vacancies are essential for the vacancy-mediated diffusion mechanism. acs.org A higher concentration of lithium vacancies provides more pathways for Li+ ions to move through the crystal structure. However, the creation of vacancies must be charge-compensated. In non-stoichiometric compounds, a deficiency in lithium (creating Li vacancies) can occur. redalyc.org Aliovalent doping, the substitution of an ion with one of a different charge, is a common strategy to intentionally introduce vacancies to enhance ionic conductivity. fiveable.mechemrxiv.org
Interstitials , specifically lithium interstitials, act as the charge carriers in the interstitial diffusion mechanism. acs.org When interstitial defects correspond to the mobile ions themselves, they can significantly increase conductivity. acs.org The presence of a high concentration of mobile interstitial Li+ ions is a key feature of many fast-ion conductors. nih.gov In some structures, increasing the lithium content beyond the stoichiometric amount, a process known as "stuffing," can introduce additional Li+ into interstitial sites, thereby boosting ionic conductivity. berkeley.eduberkeley.edu This stuffing can lead to strong interactions between lithium ions, which may facilitate concerted motion and enhance diffusion. berkeley.edu
Influence of Doping on Defect Concentrations and Transport
Doping, the intentional introduction of impurities into a material, is a powerful technique to manipulate defect concentrations and enhance the transport properties of solid electrolytes like this compound. ndsu.edu The effect of a dopant depends on several factors, including its valence (charge) and ionic radius relative to the host ions. rsc.org
Aliovalent Doping: This involves substituting a host cation with a dopant of a different charge. To maintain charge neutrality in the crystal, this substitution must be compensated by the creation of other defects, such as vacancies or interstitials. acs.orgmdpi.com
Creating Vacancies: Substituting a portion of Te⁶⁺ in a hypothetical Li₂TeO₄ with a lower-valent cation (e.g., a +5 or +4 ion) would require the creation of lithium vacancies to maintain charge balance, thereby increasing the concentration of charge carriers for a vacancy-based diffusion mechanism.
Creating Interstitials: Substituting a cation with a higher-valent one can be compensated by the creation of lithium interstitials. Similarly, substituting Li⁺ with a higher-valent cation can increase the concentration of Li vacancies. For example, doping LiTa₂PO₈ with Te⁴⁺ at the Ta⁵⁺ site facilitates the incorporation of additional Li⁺ ions into the structure to maintain charge neutrality, enhancing ionic conductivity. researchgate.net
Isovalent Doping: This involves substituting a host ion with a dopant of the same charge but different size. While this does not directly create charge-compensating defects, the difference in ionic radius can induce lattice strain. mdpi.com This strain can alter the local environment of the lithium ions, potentially weakening the Li-O bonds and changing the size of the "bottlenecks" through which ions must pass, thereby lowering the activation energy for migration. researchgate.net For instance, doping with larger ions can expand the lattice, creating wider pathways for lithium-ion transport. researchgate.net
The synergy between the type of dopant and the intrinsic lithium concentration is crucial. At low Li-ion concentrations, doping with large cations might be more effective at increasing conductivity, whereas at high Li-ion concentrations, smaller dopants may be more beneficial. rsc.org
The following table summarizes the effects of different doping strategies on the ionic conductivity of various lithium-containing materials, providing insights applicable to this compound systems.
| Host Material System | Dopant/Additive | Effect on Defects and Structure | Impact on Ionic Conductivity | Reference |
| Zinc-Tellurite Glass | Li₂O | Generates new crystalline phases (e.g., Li₆(TeO₆), Li₂Te₂O₅); increases mobile Li⁺ ions. | Enhanced from 10⁻⁹ S/cm to 2.4 x 10⁻⁷ S/cm. | utm.myutm.my |
| LiTa₂PO₈ (LTPO) | Te⁴⁺ (at Ta⁵⁺ site) | Increases Li content; expands lattice; weakens Li-O bonds. | Increased fourfold to 4.5 x 10⁻⁴ S cm⁻¹; activation energy lowered. | researchgate.net |
| Lithium-Silicate Glass | TeO₂ | Increases the number density of Li⁺ ions. | Increased conductivity by ~14%. | semanticscholar.orgmdpi.com |
| Li₇La₃Zr₂O₁₂ (LLZO) | Al, Ga, Ta (Triple-doping) | Stabilizes conductive cubic phase; optimizes Li concentration. | Achieved 3.6 × 10⁻⁴ S cm⁻¹ with lower activation energy. | mdpi.com |
Electrochemical Reaction Mechanisms and Ion Transport in Lithium Tellurate Materials
Lithiation/Delithiation Reaction Pathways
The electrochemical reactions in many tellurium-based electrode materials, including lithium tellurate (B1236183), are distinct from simple intercalation processes. They often involve more complex transformations that include conversion and alloying mechanisms. These pathways for lithiation (discharge) and delithiation (charge) can be asymmetric, following different routes determined by kinetics and thermodynamics. osti.gov During lithiation, the process is often kinetically driven, while delithiation tends to follow a path closer to the thermodynamic ground state. osti.gov
The lithiation of lithium tellurate (Li₂TeO₃) is understood to proceed through a conversion reaction. In this process, the initial Li₂TeO₃ structure is broken down upon reaction with lithium ions. This decomposition leads to the formation of elemental tellurium (Te) and lithium oxide (Li₂O).
Following the initial conversion, the newly formed elemental tellurium undergoes an alloying reaction with lithium ions to create various lithium-tellurium alloys (LiₓTe). This combined "conversion-cum-alloying" mechanism is characteristic of many metal oxide and chalcogenide electrodes. The process can be summarized by the following reaction steps during lithiation:
Conversion Reaction: Li₂TeO₃ + 4Li⁺ + 4e⁻ → Te + 3Li₂O
Alloying Reaction: Te + xLi⁺ + xe⁻ ↔ LiₓTe
The delithiation process involves the dealloying of LiₓTe back to elemental Te, followed by a reconversion reaction. However, the reconversion of Te and Li₂O back to the original Li₂TeO₃ structure is often challenging and can be incomplete, which may contribute to capacity fade over repeated cycles. osti.gov This imperfect reconversion is a common issue in conversion-type materials, where the reformation of the initial ternary oxide requires high activation energy. osti.gov
The dynamics of the alloying/dealloying process between tellurium and lithium are crucial for the electrode's capacity and rate performance. Tellurium can alloy with lithium to form phases such as Li₂Te. researchgate.net This reaction is associated with a significant theoretical capacity but also a large volume expansion, which can be over 100% and poses a challenge to the structural integrity of the electrode. osti.govrsc.org
The alloying/dealloying reactions occur at distinct voltage plateaus. For instance, the reaction of Te with lithium ions to form Li₂Te typically occurs at potentials around 1.5 V versus Li/Li⁺. researchgate.net The reversibility of this process is critical for the battery's cycle life. Ex-situ X-ray diffraction studies on similar telluride systems, like Ga₂Te₃, have confirmed the restoration of the initial phase after a full charge/discharge cycle, demonstrating the potential for highly reversible alloying/dealloying mechanisms. mdpi.com The efficiency and stability of these dynamics are often enhanced by creating composite structures, for example with carbon, which helps buffer the volume changes and improve electronic conductivity. rsc.org
| Process | Reaction | Description |
| Conversion | Li₂TeO₃ + 4Li⁺ + 4e⁻ → Te + 3Li₂O | Breakdown of the initial this compound structure. |
| Alloying | Te + 2Li⁺ + 2e⁻ → Li₂Te | Formation of lithium-tellurium alloy. researchgate.net |
| Dealloying | Li₂Te → Te + 2Li⁺ + 2e⁻ | Extraction of lithium from the alloy. researchgate.net |
| Reconversion | Te + 3Li₂O → Li₂TeO₃ + 4Li⁺ + 4e⁻ | Theoretical reformation of the original compound. |
Solid Electrolyte Interphase (SEI) Formation and Evolution
The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial electrochemical cycles. mendeley.com Its formation is a result of the reductive decomposition of electrolyte components. osti.gov An ideal SEI is electronically insulating but ionically conductive, which prevents continuous electrolyte decomposition while allowing lithium ions to pass through. nih.govnih.gov The properties of the SEI are critical for the battery's long-term stability, cycle life, and safety. mendeley.comresearchgate.net
The SEI layer is not a single compound but a complex, multi-layered mixture. Its composition is heavily influenced by the electrolyte system (solvents, salts, and additives) used. mendeley.com Generally, the SEI is described as having a mosaic or layered structure. nih.govresearchgate.net
Inorganic Components: The inner layer of the SEI, closer to the electrode surface, is typically rich in inorganic species. These are formed from the decomposition of the electrolyte salt (e.g., LiPF₆) and some solvent molecules. Common inorganic components include lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and lithium oxide (Li₂O). researchgate.netrsc.org An abundance of inorganic components in the SEI can enhance its stability and promote uniform lithium-ion conductivity. researchgate.net
Organic Components: The outer layer, closer to the bulk electrolyte, is predominantly composed of organic compounds. These arise from the reduction of the organic solvents in the electrolyte, such as ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC). Products can include lithium alkyl carbonates (ROCO₂Li), polymers, and oligomers. researchgate.netnih.gov
The morphology of the SEI can range from a dense, thin film to a more porous structure. nih.govresearchgate.net A stable and uniform SEI is crucial for passivating the electrode surface effectively. For tellurium-based electrodes, studies on related systems have shown the formation of a stabilizing SEI layer that prevents bulk degradation of the electrode during cycling. acs.org
| SEI Layer | Typical Components | Function |
| Inner Layer (near electrode) | LiF, Li₂O, Li₂CO₃ researchgate.netrsc.org | Provides mechanical stability and electronic insulation. |
| Outer Layer (near electrolyte) | Lithium alkyl carbonates, polymers, oligomers researchgate.netnih.gov | Provides flexibility and interfaces with the liquid electrolyte. |
The initial surface chemistry and properties of the electrode material play a significant role in the formation and evolution of the SEI. researchgate.netnih.gov The surface can possess various reactive sites, including defects and functional groups, that influence where and how the SEI nucleates and grows. researchgate.net
For tellurium-based materials, the surface chemistry can influence the composition and uniformity of the SEI. The presence of native oxides or specific surface terminations can alter the reduction potentials of electrolyte components, leading to different SEI products. For instance, the surface of a telluride can interact differently with electrolyte solvents compared to a pure carbon or silicon surface, leading to a unique SEI composition. Research on perovskite tellurides has demonstrated the critical importance of surface chemistry in forming a stable SEI, where a cesium-based surface successfully formed a passivating layer while a methylammonium-based analogue did not, leading to rapid degradation. acs.org This highlights that the elemental composition at the electrode's surface is a determining factor in the development of a protective and stable SEI.
Lithium Ion Diffusion Mechanisms in Solid-State Environments
The movement of lithium ions through the solid structure of the electrode material is a key factor determining the rate capability of a battery. iphy.ac.cn In solid-state materials like this compound, ion transport occurs via diffusion, which can be described by several mechanisms. xmu.edu.cn The efficiency of this diffusion is quantified by the diffusion coefficient (DLi+), with higher values indicating faster transport. iestbattery.com
In crystalline solids, Li-ion diffusion is fundamentally linked to the crystal structure and the presence of defects. xmu.edu.cnmdpi.com The primary mechanisms include:
Vacancy Mechanism: Lithium ions move by hopping into adjacent empty lattice sites (vacancies). The rate of diffusion is dependent on the concentration of vacancies and the energy barrier for hopping. This is a common mechanism in layered and framework structures where lithium ions occupy well-defined crystallographic sites. iphy.ac.cn
Interstitial Mechanism: Lithium ions migrate by moving from one interstitial (non-lattice) site to another. This can occur directly, where an ion moves to an empty interstitial site, or indirectly via a "knock-off" or collective mechanism, where an incoming ion displaces a lattice ion into an adjacent interstitial position. iphy.ac.cn The knock-off mechanism is more common when the concentration of lithium is high. iphy.ac.cn
For tellurium-containing solid-state electrolytes, such as Te-substituted Li₇La₃Zr₂O₁₂ (LLZTO), studies have shown that the substitution of tellurium can stabilize a highly conductive cubic phase at lower temperatures and enhance Li⁺ conductivity. researchgate.net This suggests that the presence of tellurium in the crystal lattice can favorably alter the diffusion pathways and energy landscapes for lithium ions. First-principles calculations on metal tellurides like CuTe have shown low activation energy barriers for Li-ion diffusion (e.g., 0.297 eV), indicating fast ion transport kinetics are possible in telluride-based frameworks. nih.gov
| Diffusion Mechanism | Description | Relevance to Solid-State Materials |
| Vacancy Hopping | Li⁺ ion moves into an adjacent empty lattice site. iphy.ac.cn | Dominant in materials with a stable framework and available Li vacancies. |
| Interstitial Diffusion | Li⁺ ion moves between sites that are not part of the regular crystal lattice. iphy.ac.cn | Can be direct or indirect (knock-off); important in stuffed structures or at high Li concentrations. |
| Collective Motion | Simultaneous, correlated movement of multiple Li⁺ ions. berkeley.edu | Can lead to very high ionic conductivity (superionic conduction). |
Vehicular and Structural Diffusion Pathways
In the context of electrolytes, ion transport can occur through two primary mechanisms: vehicular and structural diffusion. Vehicular diffusion involves the motion of the charge carrier, such as a lithium ion, along with its surrounding solvent sheath or polymer chain. researchgate.netnih.gov In contrast, structural diffusion, or hopping, involves the ion moving from one coordination site to another through a relatively static host structure. researchgate.netnih.gov
For solid-state crystalline materials like this compound, the transport of Li+ ions occurs predominantly via a structural diffusion mechanism. berkeley.edu The immobile crystal lattice provides a well-defined geometric landscape of potential energy wells (sites) and the pathways that connect them. berkeley.edu Lithium ions migrate through this structure by executing discrete hops from an occupied site to a neighboring vacant one, a process driven by thermal vibrations. berkeley.edu
Computational methods such as molecular dynamics (MD) simulations and nudged elastic band (NEB) calculations are instrumental in elucidating the specific atomistic pathways for ion migration. berkeley.edu These studies can map the three-dimensional network of diffusion channels. The connectivity and accessibility of these pathways are highly dependent on the local atomic configuration and anion arrangement. For instance, in complex structures, certain pathways may be active while others are inactive, and this can change with compositional modifications or anion disorder, sometimes leading to "caged" diffusion in localized regions or enabling long-range transport through a contiguous network. acs.org In some related honeycomb-layered oxides containing tellurium, a ring-like atomistic diffusion mechanism has been identified through simulations, highlighting the complex and specific nature of ion pathways in these materials. aps.org The diffusion of Li+ at room temperature in some systems has been observed to be a mixture of both vehicular and structural mechanisms. researchgate.net
Activation Barriers for Ion Migration
The activation barrier, or activation energy (Ea), represents the minimum energy required for an ion to hop from one site to another and is a critical parameter that governs the rate of ionic diffusion and, consequently, the ionic conductivity. berkeley.edu A lower activation barrier facilitates faster ion transport. This energy barrier is determined by the interplay of factors including the size of the migrating ion, the geometry of the diffusion pathway (bottleneck size), and the strength of the electrostatic interactions between the mobile ion and the static lattice. researchgate.net
In tellurite-based glass systems, the activation energy for lithium-ion migration has been determined experimentally. Studies on lithium-zinc-tellurite glasses have shown that the composition significantly influences the activation energy. For example, a glass electrolyte with 5 mol% of Li2O exhibited an activation energy of 0.385 eV. utm.myresearchgate.net This value is associated with enhanced ionic conductivity, attributed to structural modifications that allow ions to move with greater mobility through non-bridging oxygen sites. utm.myresearchgate.net In other systems, such as lithium boro-tellurite glasses, the activation energy was found to be in the range of 0.5847–1.0004 eV. researchgate.net
First-principles calculations on lithium chalcogenides (Li2X, where X = O, S, Se, Te) provide theoretical insight into migration barriers. researchgate.net These studies suggest that anions with high polarizability and large ionic radii generally promote better ionic conduction by lowering the migration energy. researchgate.net However, electrostatic interactions can also play a dominant role; for instance, Li2O exhibits the lowest migration energy among the Li2X series, which is attributed to strong electrostatic attractive forces. researchgate.net The relatively low migration energy in materials like Li2Se suggests that tellurides could also serve as effective channels for fast ion diffusion. researchgate.net Low activation energy for ion migration is a known characteristic of materials with high ionic conductivity. ethz.ch
Table 1: Activation Energy for Li-Ion Migration in Tellurite-Based Glasses
This table is interactive. You can sort and filter the data.
| Material System | Li₂O Content (mol%) | Activation Energy (eV) | Source(s) |
|---|---|---|---|
| Lithium-Zinc-Tellurite Glass | 5 | 0.385 | utm.my, researchgate.net |
| Lithium Boro-Tellurite Glass | Varied | 0.5847 - 1.0004 | researchgate.net |
Interfacial Charge Transfer Processes in Heterostructures
Creating heterostructures is an effective strategy to enhance the electrochemical performance of electrode materials by engineering their interfaces to promote charge transfer and improve reaction kinetics. researchgate.net In these systems, a built-in electric field can form at the phase-junction interface, providing a driving force that accelerates interfacial charge transfer and ion diffusion. researchgate.net
While specific studies on this compound heterostructures are limited, research on related transition metal telluride composites provides significant insights into the governing principles. A notable example is a heterostructure composed of lychee-like nickel manganese telluride (NMTe) amalgamated with Ti3C2Tx MXene. acs.org This architecture demonstrates the synergistic effects of interface engineering. acs.org The fabrication process results in an intimate contact between the telluride and the MXene, which is crucial for efficient charge transfer at the interface. acs.org
The strong interfacial synergistic effect in such heterostructures boosts electrochemical activity. researchgate.net The MXene component, with its high electrical conductivity, acts as an electron highway, while the telluride provides the active sites for electrochemical reactions. acs.org The well-designed interface between these two components facilitates rapid electron and ion transport, which is reflected in improved rate capability and charge storage capacity. acs.org The kinetics of such a system show that the total current is a combination of capacitive and diffusion-controlled processes, with the heterostructure exhibiting battery-like behavior. acs.org The formation of these heterostructures can regulate the electronic state around the Fermi level, narrowing the band gap and thus improving electronic conductivity. researchgate.net This enhanced charge transfer at the interface circumvents issues like poor intrinsic conductivity that can limit the performance of telluride materials alone. acs.org
Thermal Decomposition Pathways and Stability Mechanisms of Lithium Tellurate Compounds
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Reaction Kinetics
Currently, there is a lack of published TGA and DSC data for lithium tellurate (B1236183) that would allow for a detailed analysis of its reaction kinetics upon heating. Such analyses are crucial for determining the temperatures at which the material begins to decompose, the rate of mass loss, and the energy changes associated with these processes. Without this fundamental data, the activation energy and other kinetic parameters of lithium tellurate's thermal decomposition cannot be calculated.
Identification of Gaseous Products and Their Evolution Mechanisms
The gaseous species evolved during the thermal decomposition of this compound have not been specifically identified in the available literature. Techniques such as mass spectrometry or Fourier-transform infrared spectroscopy coupled with TGA are typically employed to analyze the off-gases. This information is vital for proposing a step-by-step mechanism of decomposition. For instance, it is unknown whether the decomposition releases oxygen, tellurium oxides, or other volatile species.
Phase Transitions and Structural Changes During Thermal Degradation
While one study noted phase transitions in this compound at -3°C and 62°C based on dielectric properties, there is no information available on phase transitions or structural changes that occur at the higher temperatures associated with thermal degradation. researchgate.net High-temperature X-ray diffraction or similar techniques would be necessary to identify any crystalline phase changes the material undergoes as it decomposes, providing insight into the solid-state mechanisms of its breakdown.
Influence of Environmental Factors on Thermal Stability
The impact of the surrounding atmosphere (e.g., inert, oxidizing, or reducing) on the thermal stability of this compound has not been documented. The composition of the purge gas during thermal analysis can significantly influence the decomposition pathway and the nature of the resulting products. Research in this area would be necessary to understand how environmental conditions affect the stability and degradation of this compound.
Surface Chemistry and Interfacial Phenomena in Lithium Tellurate Systems
Surface Reconstruction and Reactivity of Lithium Tellurates
Detailed studies focusing specifically on the surface reconstruction and reactivity of lithium tellurate (B1236183) (Li₂TeO₃ and Li₂TeO₄) are scarce. Surface reconstruction, a process where atoms on the surface of a crystal rearrange into a structure different from the bulk material to minimize surface energy, is a well-documented phenomenon in many materials used in electrochemistry, such as lithium-rich layered oxides and lithium thiophosphates. This process can significantly impact the material's surface reactivity, electronic properties, and ionic conductivity.
For materials like β-Lithium Thiophosphate (β-Li₃PS₄), simulations have shown that surfaces undergo reconstructions that lead to amorphization, increased density, and decreased ionic conductivity near the surface. These reconstructed surfaces, or complexions, are not static and exhibit dynamic activity that affects their chemical reactivity.
However, analogous experimental or computational studies on lithium tellurates have not been prominently reported. The reactivity of a surface is critical as it dictates how the material will interact with its environment, particularly with an electrolyte in an electrochemical cell. High reactivity can lead to the formation of resistive interfacial layers or the dissolution of the material, ultimately degrading performance. Given the absence of specific research, the surface reconstruction behavior and the precise nature of the surface reactivity of lithium tellurates remain an area requiring further scientific exploration.
Interactions at Electrode/Electrolyte Interfaces in Electrochemical Cells
The electrode-electrolyte interface (EEI) is a determining factor in the performance, safety, and lifespan of lithium-based batteries. At this interface, a passivation layer known as the solid electrolyte interphase (SEI) typically forms on the negative electrode, while a similar layer, sometimes called the cathode electrolyte interphase (CEI), can form on the positive electrode. These layers are created by the decomposition products of the electrolyte and are crucial for stable battery operation, as they should ideally be electronically insulating but ionically conductive.
While the general principles of EEI and SEI formation are well-established, specific data on the interactions between lithium tellurate surfaces and common battery electrolytes is not available. Research on related tellurium compounds, such as lithium telluride (Li₂Te), has been conducted, particularly in molten salt systems. For instance, the electrochemical behavior of telluride ions (Te²⁻) in a molten LiCl-Li₂Te solution has been investigated, confirming a reversible, two-electron reaction between Te²⁻ and liquid tellurium (Te(l)) with a formal potential of 1.744 V vs Li⁺/Li(l). This research, however, focuses on the telluride rather than the tellurate and in a high-temperature molten salt environment, which is not typical for conventional lithium-ion batteries.
The interactions at a this compound interface would be dictated by the electrochemical stability window of both the tellurate and the electrolyte. Parasitic reactions can occur if the operating potential of the electrode is outside the stability window of the electrolyte, leading to the formation of an interfacial layer. The composition, thickness, and conductivity of this layer would be critical to the cell's performance, but without dedicated studies, these characteristics remain unknown for this compound systems.
Role of Interfacial Layers in Electrochemical Performance and Stability
The role of interfacial layers is to passivate the electrode surface to prevent continuous electrolyte decomposition, thereby ensuring high Coulombic efficiency and long cycle life. osti.gov A stable SEI layer is essential for preventing the formation of lithium dendrites on the anode, which can cause short circuits and safety hazards. nih.gov
The effectiveness of an interfacial layer is determined by its chemical composition, morphology, and mechanical properties. For example, the presence of components like lithium fluoride (B91410) (LiF) in the SEI, often formed by the decomposition of fluorine-containing salts or additives, can enhance the stability and robustness of the layer. nih.gov Artificial interfacial layers are also being explored to improve the stability of electrodes. Strategies such as applying thin coatings of materials like aluminum oxide (Al₂O₃) or lithium iodide (LiI) have been shown to be effective in protecting the underlying electrode material and stabilizing the interface.
In the context of this compound, if it were to be used as an electrode material, the naturally formed interfacial layer or an artificially applied one would be paramount to its performance. An ideal layer would allow for efficient Li-ion transport while blocking electrons to prevent further side reactions. Telluride-based layers have been noted to promote uniform lithium deposition, which suggests that tellurium compounds could play a beneficial role at the interface. researchgate.net However, without specific research on the formation and properties of interfacial layers on this compound, their impact on electrochemical performance and stability can only be extrapolated from general principles governing other lithium-ion battery materials.
Future Research Trajectories and Unexplored Frontiers in Lithium Tellurate Chemistry
Development of Novel Lithium Tellurate (B1236183) Architectures for Advanced Energy Storage
The design of new materials is a cornerstone of advancing battery technology. For lithium tellurates, future work will concentrate on synthesizing entirely new compositions and integrating them into sophisticated composite structures to maximize electrochemical performance.
The exploration of novel lithium tellurate compositions is a burgeoning field with significant potential. Researchers are moving beyond simple tellurates to investigate more complex structures, including honeycomb layered tellurates and mixed-anion systems, to enhance properties like ionic conductivity and structural stability. arxiv.orgresearchgate.net
One promising avenue is the in silico prediction of new crystal structures using computational methods like density functional theory (DFT). arxiv.org This approach has been used to forecast the existence of new honeycomb layered tellurates with the general formula A₂Ni₂TeO₆, where 'A' can be an alkali metal (like Rubidium or Cesium), hydrogen, or a coinage metal (like Silver, Gold, or Copper). arxiv.org These predicted compositions expand the known family of tellurate materials and offer new platforms for investigating lithium-ion intercalation. arxiv.org
Another critical research direction is the development of mixed-anion tellurates. researchgate.netrsc.org Incorporating other anions (e.g., phosphates, borates, halides) into the tellurate structure can fundamentally alter the material's properties. rsc.orgucl.ac.ukacs.org For example, the study of tellurite-phosphates such as NaTePO₅ and SrTeP₂O₈ demonstrates the structural diversity achievable with this approach. acs.org Similarly, research into mixed-anion borohydrides has shown that combining different anions can result in materials with high ionic conductivity at room temperature, a crucial property for high-performance electrolytes and electrodes. mdpi.com The introduction of halides like fluorine and chlorine into lithium titanate (LTO) has been shown to enhance electronic conductivity and improve rate capability, a strategy that holds promise for this compound systems as well. rsc.org This "anion-engineering" approach is a key strategy for designing next-generation electrode materials.
Table 1: Examples of Explored and Predicted Mixed-Anion Tellurate and Related Compositions
| Compound Family | Specific Examples | Investigated Property/Potential Application | Reference(s) |
| Honeycomb Layered Tellurates | A₂Ni₂TeO₆ (A=Rb, Cs, Ag, Au, Cu) | Predicted crystal structures for energy storage and catalysis | arxiv.org |
| Tellurite-Phosphates | NaTePO₅, SrTeP₂O₈ | Novel crystal structures with potential birefringence | acs.org |
| Mixed-Anion Borohydrides | Na₃(BH₄)(B₁₂H₁₂) | High room-temperature ionic conductivity | mdpi.com |
| Halogen-Doped Oxides | F-LTO, Cl-LTO | Enhanced electronic conductivity and rate performance | rsc.org |
Design of Composite Materials for Enhanced Electrochemical Performance
A prevalent approach involves confining tellurium within a conductive and porous carbon host. researchgate.netresearchgate.net Research has shown that tellurium/porous carbon (Te/C) composites can achieve high reversible volumetric capacities and maintain excellent cycle stability over hundreds of cycles. researchgate.net The pore structure of the carbon host is critical; microporous carbons have been found to be more effective at confining tellurium and enhancing the interaction between tellurium and carbon, leading to superior stability. researchgate.net
Future research will focus on more sophisticated host materials. For instance, tellurium-impregnated porous cobalt and nitrogen co-doped carbon polyhedra, derived from metal-organic frameworks (MOFs), have demonstrated record-breaking electrochemical performance. acs.org These materials exhibit ultrahigh initial capacity approaching the theoretical limit of tellurium and maintain high capacity retention over extended cycling. acs.org
Another innovative direction is the creation of nanocomposites with other chalcogens or conductive polymers. Tellurium-sulfide/multi-walled carbon nanotube (TeₓSᵧ/MWCNT) composites have been developed to tackle the low rate performance and high volume expansion of pure tellurium electrodes. frontiersin.orgfrontiersin.org By embedding sulfur into the tellurium matrix and combining it with the high conductivity of carbon nanotubes, these composites show excellent cycling stability and high-rate performance. nih.govnih.gov
Table 2: Performance Metrics of Selected Lithium-Tellurium Composite Cathodes
| Composite Material | Key Performance Metric(s) | Investigated Benefit | Reference(s) |
| Tellurium/Porous Carbon (Te/C) | Reversible capacity of 1400 mAh cm⁻³; 87% capacity retention after 1000 cycles | Physical confinement of Te, mitigating volume expansion | researchgate.net |
| Te@C–Co–N (MOF-derived) | Initial capacity of 2615.2 mAh cm⁻³; 93.6% capacity retention after 800 cycles | High Te loading, superior cycling stability and rate capability | acs.org |
| TeₓSᵧ(Na₂S)/MWCNT | Specific capacity of 406.56 mAh g⁻¹ at 5.0 A g⁻¹ | Improved rate performance and overall capacity | frontiersin.org |
| 3D rGO/Tellurium Nanowire | Initial capacity of 2611 mAh cm⁻³ at 0.2 C; 88% retention after 200 cycles | Freestanding, binder-free cathode with efficient electron/ion channels | acs.org |
Deeper Understanding of Ion Transport Mechanisms through Advanced Characterization
A fundamental understanding of how lithium ions move and interact within the electrode and electrolyte is crucial for optimizing battery performance. Future research will increasingly rely on sophisticated, real-time characterization techniques to visualize these dynamic processes as they happen. nih.gov
To unravel the complex electrochemical reactions and structural changes that occur within a this compound battery during operation, researchers are turning to in-situ (in place) and operando (during operation) techniques. mdpi.com These methods provide real-time data on structural evolution, redox mechanisms, and the formation of interfaces, which is not possible with conventional ex-situ (post-operation) analysis. nih.govrsc.org
In-operando Raman spectroscopy, for example, has been successfully used to study tellurium-based cathodes, providing insights into the chemical transformations during charge and discharge cycles. acs.org Similarly, in-situ X-ray diffraction (XRD) can monitor crystallographic and volume changes in the electrode material as lithium ions are inserted and removed. mdpi.com Future work will likely involve combining multiple in-situ techniques to obtain a more complete picture of the battery's internal workings. Operando synchrotron X-ray tomographic microscopy is another powerful tool that allows for real-time 3D imaging of the formation, growth, and dissolution of lithium microstructures during cycling. nih.gov
The microstructure of an electrode—including particle size, shape, and porosity—has a profound impact on battery performance. azom.com Advanced electron microscopy techniques are indispensable for visualizing this microstructure at the nanoscale and understanding how it evolves during a battery's life. researchgate.netazom.com
Correlative light and electron microscopy (CLEM) combines the large-area view of light microscopy with the high-resolution detail of scanning electron microscopy (SEM) to identify regions of interest and then analyze their specific structural and chemical composition. azom.com For even finer detail, transmission electron microscopy (TEM) and scanning transmission electron microscopy with electron energy loss spectroscopy ((S)TEM-EELS) can provide atomic-scale information about the material's structure and the local distribution of elements like lithium. azom.comrsc.org Cryogenic focused ion beam SEM (cryo-FIB-SEM) is a cutting-edge technique that allows for the 3D dissection and imaging of cycled electrodes while preserving their delicate structures, such as the solid electrolyte interphase (SEI). nih.gov Future research will leverage these advanced microscopy tools to directly observe the effects of different tellurate compositions and composite architectures on microstructural stability and degradation mechanisms. researchgate.net
Integration of Computational Materials Science for Predictive Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The integration of computational materials science offers a powerful alternative, enabling the predictive design of new this compound materials with desired properties. bcmaterials.netresearchgate.net
Computational methods, particularly density functional theory (DFT), are essential for analyzing and predicting the structure and properties of materials at the atomic level. researchgate.netstorion.ru As previously mentioned, DFT has been used to predict entirely new honeycomb layered tellurate compositions. arxiv.org It is also a vital tool for understanding fundamental properties such as ion migration pathways and energy barriers within a crystal structure. researchgate.netstorion.ru By simulating how lithium ions move through a material, researchers can identify compositions with potentially high ionic conductivity before they are ever synthesized in a lab. storion.ru
Furthermore, the rise of machine learning (ML) and artificial intelligence is set to revolutionize materials design. nrel.gov By training algorithms on existing computational and experimental data, ML models can rapidly screen vast numbers of potential candidate materials for desired properties, such as high voltage or stability. acs.org These predictive models can significantly accelerate the discovery of novel electrode materials and guide experimental efforts toward the most promising candidates. acs.org The combination of high-throughput DFT calculations and machine learning represents a powerful synergy for designing the next generation of high-performance this compound batteries. storion.ruacs.org
Research into Non-Linear Optical Properties and Other Functional Applications
The exploration of this compound and its derivatives for non-linear optical (NLO) applications presents a promising, albeit challenging, avenue of research. The inherent structural characteristics of some tellurates, particularly the potential for acentric symmetry in Te⁴⁺Oₙ polyhedra, can give rise to useful physical properties like NLO behavior. researchgate.netresearchgate.netuq.edu.au This is a key area of interest as materials with strong NLO properties are crucial for technologies such as optical switching and frequency conversion. While research into the NLO properties of tellurite (B1196480) glasses, often incorporating lithium, has shown potential, the direct investigation of crystalline this compound in this context is less mature. researchgate.netcapes.gov.bringentaconnect.comacs.org
Future research should focus on the synthesis and characterization of novel this compound-based compounds specifically designed to enhance NLO effects. This could involve the strategic incorporation of other elements to create complex structures with optimized electronic and optical responses. acs.org For instance, the creation of solid solutions or doped materials could tune the electronic band structure and polarizability, which are critical factors for NLO activity. acs.org
Beyond NLO properties, the functional applications of lithium tellurates and related materials are expanding. They are being investigated as potential semiconductor materials for electronic and optoelectronic devices. nanorh.comheegermaterials.com Furthermore, their unique properties make them candidates for applications in infrared technologies, including sensors and detectors. nanorh.com The broader family of metal tellurides, including lithium-containing variants, are also showing significant promise as anode materials for high-performance lithium-ion and sodium-ion batteries due to their unique crystal structures and high intrinsic conductivity. rsc.org
A summary of potential functional applications for this compound and related compounds is presented in the table below.
| Application Area | Specific Use | Relevant Properties |
| Non-Linear Optics | Optical switching, Frequency conversion | Acentric crystal structure, High polarizability |
| Electronics | Semiconductors, Photodetectors | Tunable electronic band gap |
| Infrared Technology | IR sensors and detectors | Operation in the infrared range |
| Energy Storage | Anodes for Li-ion/Na-ion batteries | High intrinsic conductivity, Unique crystal structure |
Investigation of Multiferroic Phenomena in Transition Metal-Containing Lithium Tellurates
The field of multiferroics, materials exhibiting simultaneous magnetic and ferroelectric ordering, is a significant frontier in materials science, with potential applications in next-generation data storage and spintronic devices. rsc.orgmpg.de Transition metal tellurates are a class of materials that have shown promise for multiferroic behavior. rsc.orguibk.ac.at The introduction of transition metals into the this compound structure opens up the possibility of creating novel multiferroic compounds.
Research in this area would involve the synthesis of lithium tellurates doped with or containing transition metals such as cobalt, manganese, or nickel. rsc.orgmdpi.comresearchgate.net The magnetic properties of these new materials would then need to be thoroughly investigated. Techniques such as magnetic susceptibility measurements and neutron diffraction would be crucial to understanding the magnetic ordering and any coupling between magnetic and electric properties. researchgate.netresearchgate.net For example, studies on Co₃TeO₆, which has a complex magnetic behavior, have revealed its potential for multiferroic properties. rsc.org Similar investigations into lithium-containing analogues could yield new materials with interesting magnetoelectric effects. rsc.orgresearchgate.net
The development of transition metal-containing lithium tellurates could lead to materials where the electric polarization can be controlled by an applied magnetic field, or vice versa. mpg.de This magnetoelectric coupling is the hallmark of multiferroic behavior and is highly desirable for technological applications. rsc.org Future work should systematically explore different transition metal substitutions and concentrations to tune the magnetic and ferroelectric properties, aiming to discover new room-temperature multiferroics. mdpi.comrsc.org
The table below outlines key research directions in the investigation of multiferroic phenomena in transition metal-containing lithium tellurates.
| Research Direction | Methodology | Key Properties to Investigate |
| Synthesis of Novel Compounds | Solid-state synthesis, Doping with transition metals (Co, Mn, Ni, etc.) | Crystal structure, Phase purity |
| Magnetic Characterization | Magnetic susceptibility measurements, Neutron diffraction | Magnetic ordering temperature, Nature of magnetic order (ferromagnetic, antiferromagnetic), Hysteresis loops |
| Ferroelectric Characterization | Polarization-electric field (P-E) loop measurements | Spontaneous polarization, Coercive field |
| Magnetoelectric Coupling | Measurement of change in polarization with applied magnetic field (and vice versa) | Strength of magnetoelectric coupling |
Exploration of High-Pressure Synthesis and Its Impact on Structure and Properties
High-pressure synthesis is a powerful tool for creating novel materials with unique crystal structures and properties that are inaccessible under ambient conditions. uibk.ac.ateuropean-mrs.com Applying high pressure during the synthesis of this compound can lead to the formation of new polymorphic phases with denser atomic packing and altered electronic configurations. european-mrs.com This can have a profound impact on the material's physical and chemical properties. lbl.gov
Future research in this domain should focus on systematically exploring the phase diagram of this compound under high-pressure and high-temperature conditions. rsc.org This involves using techniques like the multi-anvil press or diamond anvil cells to synthesize materials at various pressures and temperatures. rsc.orgeuropean-mrs.com The resulting crystal structures can then be characterized using in-situ X-ray diffraction. rsc.orgrsc.org For instance, high-pressure synthesis has been successfully used to create a new polar titanate, ZnTiO₃, with a LiNbO₃-type structure, demonstrating the potential of this method to generate new functional materials. acs.org
The application of pressure can induce phase transitions, leading to changes in coordination environments and bond lengths, which in turn can significantly affect the material's electronic and optical properties. bibliotekanauki.plrsc.orgnih.govmdpi.comnih.gov For example, pressure-induced changes in the crystal structure could lead to enhanced ionic conductivity or novel optical phenomena. The investigation of how pressure affects the structure of this compound can provide valuable insights into structure-property relationships and guide the design of new materials with tailored functionalities. utm.my
The table below summarizes the key aspects of exploring high-pressure synthesis of this compound.
| Research Aspect | Techniques | Potential Outcomes |
| High-Pressure Synthesis | Multi-anvil press, Diamond anvil cell | Formation of new polymorphic phases of this compound |
| Structural Characterization | In-situ X-ray diffraction, Neutron diffraction | Determination of crystal structure, bond lengths, and coordination environments of high-pressure phases |
| Property Measurement | Spectroscopy, Electrical conductivity measurements | Discovery of novel electronic, optical, and ionic transport properties |
| Theoretical Calculations | Density functional theory (DFT) | Prediction of stable high-pressure phases and their properties |
Q & A
Q. What are the standard synthesis methods for lithium tellurate compounds, and how can researchers ensure phase purity?
this compound compounds are typically synthesized via solid-state reactions or hydrothermal methods. For example, Li₃Co₁.₀₆(₁)TeO₆ is prepared by heating stoichiometric mixtures of Li₂CO₃, Co₃O₄, and TeO₂ at 900–1000°C under controlled atmospheres to prevent oxidation state deviations . Phase purity is verified using X-ray diffraction (XRD) with Rietveld refinement to confirm lattice parameters and absence of secondary phases. Elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) ensures correct stoichiometry .
Q. How can researchers characterize the crystal structure of lithium tellurates using X-ray diffraction?
Single-crystal XRD is preferred for unambiguous determination of atomic positions and coordination geometries, as demonstrated for Li₃Co₁.₀₆(₁)TeO₆ (space group Fddd, lattice parameters a = 588.6 pm, b = 856.7 pm, c = 1781.5 pm) . For polycrystalline samples, synchrotron or high-resolution powder XRD with Rietveld refinement is used. Electron density maps can identify lithium diffusion pathways, such as tetrahedral voids and face-linked octahedral sites in lithium tellurates .
Q. What spectroscopic techniques are essential for confirming oxidation states in lithium tellurates?
X-ray photoelectron spectroscopy (XPS) is critical for identifying mixed valence states (e.g., Co²⁺/Co³⁺ in Li₃Co₁.₀₆(₁)TeO₆). Peaks are calibrated against reference standards (e.g., Co²⁺ 2p₃/₂ at ~780 eV) and fitted with Gaussian-Lorentzian functions to quantify oxidation state ratios . Diffuse reflectance spectroscopy (UV-Vis-NIR) can complement XPS by probing d-d transitions in transition metals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ionic conductivity values for lithium tellurates?
Discrepancies often arise from variations in synthesis conditions (e.g., annealing temperature), grain boundary effects, or measurement techniques. Standardize protocols using alternating current (AC) electrochemical impedance spectroscopy (EIS) with blocking electrodes (e.g., Au or Pt) and controlled humidity. Data should be modeled with equivalent circuits (e.g., ZView software) to separate bulk and grain boundary contributions . Comparative studies under identical conditions (temperature, atmosphere) are essential .
Q. What advanced methods are used to probe lithium-ion diffusion pathways in tellurate frameworks?
Neutron diffraction with isotopic substitution (⁶Li vs. ⁷Li) can locate lithium positions with high precision. Pair distribution function (PDF) analysis of total scattering data reveals local structural distortions influencing ion mobility . Ab initio molecular dynamics (AIMD) simulations, parameterized with experimental XRD data, predict activation energies and diffusion coefficients .
Q. How can mixed valence states in transition metal-containing lithium tellurates be systematically analyzed?
Combine XPS, magnetometry, and bond valence sum (BVS) calculations. For Li₃Co₁.₀₆(₁)TeO₆, magnetic susceptibility measurements (2–300 K) confirm paramagnetic Co²⁺ and diamagnetic Co³⁺ coexistence. BVS calculations based on crystallographic data (e.g., Co–O bond lengths) validate oxidation state assignments . Electrochemical titration (e.g., iodometric assays) provides quantitative Co²⁺/Co³⁺ ratios .
Q. What strategies improve the reproducibility of this compound syntheses for battery applications?
Document precursor pre-treatment (e.g., drying Li salts at 200°C to remove moisture) and reaction atmosphere (e.g., inert gas for oxygen-sensitive phases). Use in situ XRD to monitor phase evolution during heating. For hydrothermal syntheses, control pH and pressure to avoid amorphous byproducts. Cross-validate results with multiple characterization techniques (e.g., TEM for particle morphology, ICP-MS for stoichiometry) .
Methodological Guidance for Data Analysis
Q. How should researchers address conflicting data in this compound studies, such as divergent magnetic properties?
Systematically vary synthesis parameters (e.g., cooling rate, dopants) to isolate factors affecting magnetic behavior. Compare with literature using databases like ICSD or materials project repositories. For example, conflicting reports on magnetic ordering in Li₃Co₁.₀₆(₁)TeO₆ may stem from trace impurities or off-stoichiometry; high-purity synthesis and SQUID magnetometry (0.1–10 K) can clarify this .
Q. What statistical approaches are recommended for analyzing ionic conductivity datasets?
Use linear regression to model Arrhenius behavior (log σ vs. 1/T) and calculate activation energies (Eₐ). Report confidence intervals for Eₐ and compare via ANOVA if multiple samples are tested. Outliers should be scrutinized for measurement artifacts (e.g., electrode contact issues) .
Q. How can computational modeling complement experimental studies of lithium tellurates?
Density functional theory (DFT) calculations (e.g., VASP, CASTEP) predict thermodynamic stability, band gaps, and lithium migration barriers. Charge-density difference maps identify electron-deficient regions influencing ion transport. Validate models against experimental XRD and conductivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
